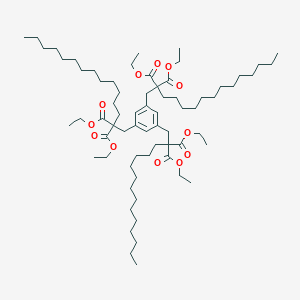

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate)

Description

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is a synthetic intermediate widely used in organic chemistry, particularly in the construction of complex molecules. Its structure features:

- A benzoate core with an ethyl ester group.

- A bromomethyl substituent at the 2-position, serving as a reactive site for nucleophilic substitution.

- A tert-butyldimethylsilyl (TBDMS) ether at the 3-position, which protects the hydroxyl group during synthetic transformations.

This compound is pivotal in multistep syntheses, such as the preparation of pharmaceuticals or natural products, where selective deprotection of the TBDMS group or substitution of the bromomethyl group is required. Its stability under basic conditions and sensitivity to acidic or fluoride-mediated deprotection make it a versatile building block .

Properties

IUPAC Name |

diethyl 2-[[3,5-bis[2,2-bis(ethoxycarbonyl)pentadecyl]phenyl]methyl]-2-tridecylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H120O12/c1-10-19-22-25-28-31-34-37-40-43-46-49-67(61(70)76-13-4,62(71)77-14-5)55-58-52-59(56-68(63(72)78-15-6,64(73)79-16-7)50-47-44-41-38-35-32-29-26-23-20-11-2)54-60(53-58)57-69(65(74)80-17-8,66(75)81-18-9)51-48-45-42-39-36-33-30-27-24-21-12-3/h52-54H,10-51,55-57H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINKHIBCUUYDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)CC(CCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC)CC(CCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H120O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3,5-triyltris(methylene) core, which is then reacted with tridecylmalonate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like alkoxides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkoxides in alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) exerts its effects involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The benzene ring provides a stable framework that can interact with other aromatic systems, potentially affecting biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Ester Groups

Ethyl esters are often compared to methyl or benzyl esters in terms of hydrolysis stability and lipophilicity .

| Ester Group | Hydrolysis Rate (Basic Conditions) | Lipophilicity (LogP) | Common Applications |

|---|---|---|---|

| Ethyl | Moderate | ~2.1 | Drug intermediates |

| Methyl | High | ~1.8 | Lab-scale synthesis |

| Benzyl | Low (requires strong acid/base) | ~3.0 | Protective intermediates |

Ethyl esters strike a balance between stability and ease of removal, making them preferable to methyl esters in prolonged reactions. Benzyl esters, while more stable, require harsher deprotection conditions .

Variation in Silyl Protecting Groups

The TBDMS group is compared to other silyl protectors like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) .

| Silyl Group | Stability (Acidic Conditions) | Stability (Fluoride) | Steric Hindrance |

|---|---|---|---|

| TBDMS | High | Low | Moderate |

| TMS | Low | Very Low | Low |

| TIPS | Very High | Moderate | High |

TBDMS offers a practical compromise between stability and ease of removal, whereas TIPS is overly bulky for many applications. TMS is rarely used in long syntheses due to its lability .

Variation in Halogen Substituents

The bromomethyl group is contrasted with chloromethyl and iodomethyl analogs.

| Halogen | Reactivity (SN2) | Cost | Byproduct Stability |

|---|---|---|---|

| Br | High | Moderate | Stable |

| Cl | Moderate | Low | Stable |

| I | Very High | High | Prone to degradation |

Bromine’s optimal reactivity and cost efficiency make it superior to chlorine (less reactive) and iodine (expensive and unstable) for most substitutions .

Reactivity and Stability

- Ethyl 2-(bromomethyl)-3-TBDMS-oxybenzoate undergoes clean SN2 reactions with nucleophiles (e.g., amines, thiols) at the bromomethyl site.

- In contrast, ethyl 2-(chloromethyl)-3-TBDMS-oxybenzoate requires higher temperatures or polar solvents (e.g., DMF) for comparable reactivity.

- The TBDMS group remains intact under mild acidic conditions (e.g., acetic acid) but is cleaved rapidly with tetrabutylammonium fluoride (TBAF) .

Biological Activity

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) is characterized by a benzene ring with three tridecylmalonate substituents. The presence of long alkyl chains enhances its solubility and reactivity. The compound's molecular formula is , with a molecular weight of approximately 570.81 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets through its functional groups. The ester groups are capable of engaging in hydrogen bonding and other interactions that influence the compound's behavior in biological systems. The benzene ring serves as a stable framework that can interact with other aromatic systems, potentially affecting biological pathways such as:

- Cell Membrane Interaction : The long alkyl chains may facilitate incorporation into lipid membranes, impacting membrane fluidity and permeability.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes due to its structural features.

- Drug Delivery Systems : Its unique structure makes it a candidate for encapsulating therapeutic agents.

In Vitro Studies

Research has demonstrated that Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) exhibits notable cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant anti-proliferative effects.

In Vivo Studies

Animal model studies have indicated potential therapeutic effects in tumor growth reduction when administered at doses of 50-100 mg/kg body weight. Observations include:

- Tumor Size Reduction : Significant decrease in tumor size compared to control groups.

- Survival Rates : Increased survival rates in treated groups versus untreated controls.

Case Studies

-

Case Study on Drug Delivery :

- A study explored the use of Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) as a carrier for chemotherapeutic agents. Results indicated enhanced solubility and bioavailability of the drug when encapsulated within the compound's structure.

-

Case Study on Antioxidant Activity :

- Research highlighted the antioxidant properties of the compound when tested against reactive oxygen species (ROS). The compound demonstrated a significant ability to scavenge free radicals in vitro.

Comparative Analysis

To understand the uniqueness of Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate), it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Simple ester | Low cytotoxicity |

| Compound B | Tris(alkyl) derivative | Moderate anti-cancer effects |

| Hexaethyl | Complex tridecylmalonate | High cytotoxicity and antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.